(S)-2-Amino-2-methylhex-5-enoic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves identifying the chemical reactions that the compound can undergo. This can include reactions with acids or bases, oxidation/reduction reactions, and more .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Biosynthesis and Role in Plants
(S)-2-Amino-2-methylhex-5-enoic acid's role in plant biosynthesis has been studied, particularly in the context of its formation from isoleucine in Aesculus californica. Fowden and Mazelis (1971) explored this biosynthesis, noting the effectiveness of isoleucine as a precursor, albeit without incorporation of its carboxyl-carbon atom. They proposed two biosynthetic mechanisms consistent with these observations (Fowden & Mazelis, 1971). Additionally, Fowden (1968) identified 2-amino-4-methylhex-4-enoic acid as a major component in the free amino acid pool of Aesculus californica seeds, suggesting a role as an analogue of phenylalanine in relation to phenylalanyl-sRNA synthetase enzymes in plants (Fowden, 1968).
Chemical Synthesis and Characterization
The chemical synthesis of variants of this compound, such as N-protected 14C-labelled analogues, has been developed for research purposes. Jessen, Selvig, and Valsborg (2001) describe a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, demonstrating the compound's utility in chemical studies (Jessen, Selvig, & Valsborg, 2001).
Enzyme Interactions and Inhibition Studies
4-Aminohex-5-enoic acid, a structural analog of this compound, has been investigated for its interaction with enzymes. Lippert et al. (1977) found that 4-amino-hex-5-enoic acid is a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain, illustrating the compound's potential in enzyme interaction studies (Lippert, Metcalf, Jung, & Casara, 1977).
Pharmacological Applications
The synthesis and pharmacological applications of derivatives of this compound have been explored. Kwon, Keusenkothen, and Smith (1992) achieved an enantioselective synthesis of 4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, demonstrating its significance in drug development (Kwon, Keusenkothen, & Smith, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-2-methylhex-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMALDNOMXRAP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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